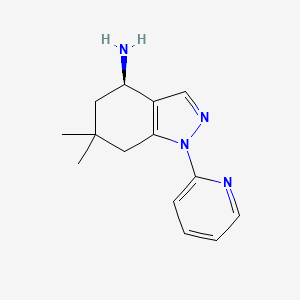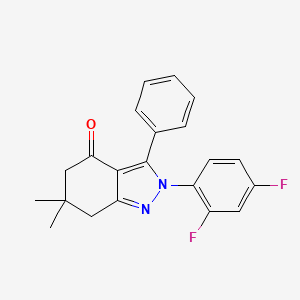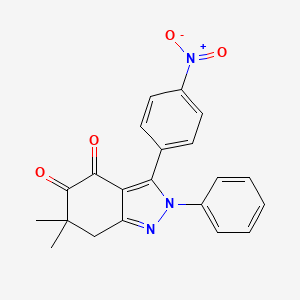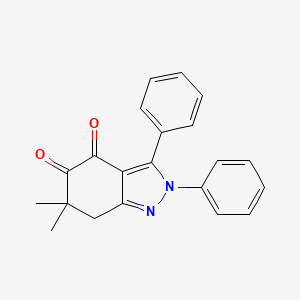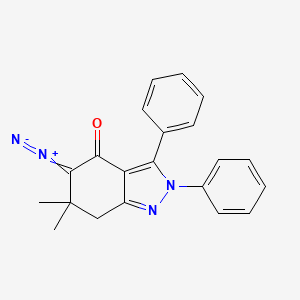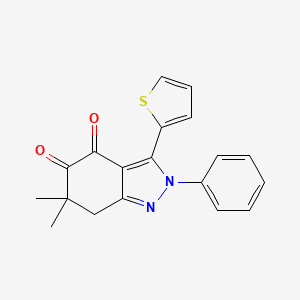
6,6-dimethyl-2-phenyl-3-thiophen-2-yl-7H-indazole-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-dimethyl-2-phenyl-3-thiophen-2-yl-7H-indazole-4,5-dione is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the thiophene ring in this compound adds to its potential pharmacological significance, as thiophene derivatives are also known for their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-2-phenyl-3-thiophen-2-yl-7H-indazole-4,5-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylindazole with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-2-phenyl-3-thiophen-2-yl-7H-indazole-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6,6-dimethyl-2-phenyl-3-thiophen-2-yl-7H-indazole-4,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2-phenyl-3-thiophen-2-yl-7H-indazole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also possess a fused benzene-pyrrole ring structure.
Thiophene Derivatives: Compounds such as 2-aminothiophene and 2-thiophenecarboxylic acid, which contain the thiophene ring.
Uniqueness
6,6-dimethyl-2-phenyl-3-thiophen-2-yl-7H-indazole-4,5-dione is unique due to its combination of the indazole and thiophene rings, which imparts a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
6,6-dimethyl-2-phenyl-3-thiophen-2-yl-7H-indazole-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-19(2)11-13-15(17(22)18(19)23)16(14-9-6-10-24-14)21(20-13)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOWRARAKYKTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NN(C(=C2C(=O)C1=O)C3=CC=CS3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![17,17-Dimethyl-14-phenyl-2,7,9,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,9,11(15),12-heptaene](/img/structure/B8141484.png)
![4,4-Dimethyl-2-(4-nitrophenyl)-6-phenyl-3,5-dihydroimidazo[4,5-e]indazole](/img/structure/B8141489.png)
![4,4-Dimethyl-2-(2-nitrophenyl)-6-phenyl-3,5-dihydroimidazo[4,5-e]indazole](/img/structure/B8141490.png)
![4,4-dimethyl-2-(4-nitrophenyl)-6-phenyl-5H-pyrazolo[3,4-g][1,3]benzoxazole](/img/structure/B8141495.png)
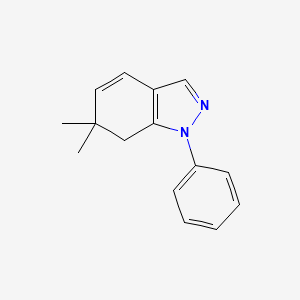
![N-[(E)-[1-(2-chlorophenyl)-6,6-dimethyl-4-oxo-7H-indazol-5-ylidene]amino]-2-hydroxybenzamide](/img/structure/B8141511.png)
![3-(2-chlorophenyl)-5,5-dimethyl-4H-pyrazolo[4,3-a]phenazine](/img/structure/B8141519.png)
